molecular formula C3H9BO2 B104398 Propylboronic acid CAS No. 17745-45-8

Propylboronic acid

Cat. No. B104398
CAS RN: 17745-45-8
M. Wt: 87.92 g/mol
InChI Key: JAQOMSTTXPGKTN-UHFFFAOYSA-N
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Description

Propylboronic acid is not directly mentioned in the provided papers; however, it is a member of the alkylboronic acids family, which are known for their utility in organic synthesis and catalysis. Alkylboronic acids, such as methylboronic acid and butylboronic acid, have been identified as highly active catalysts for dehydrative amide condensation reactions . These compounds are characterized by their boron center bonded to alkyl groups and a hydroxyl group, which imparts unique reactivity due to the trivalent nature of boron and its ability to form reversible covalent bonds with hydroxyl and amine groups.

Synthesis Analysis

While the synthesis of propylboronic acid itself is not discussed, the papers provide insights into the synthesis of related boronic acid compounds. Arylboronic acids, for instance, can be synthesized through Pd-catalyzed reactions with internal alkynes, using molecular O2 as an oxidant . This method demonstrates the versatility of boronic acid synthesis, which could potentially be applied to the synthesis of propylboronic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two organic substituents and a hydroxyl group. The boron atom can undergo sp2 or sp3 hybridization, depending on its coordination state. In the case of propylboronic acid, the boron would be sp2 hybridized when forming a trigonal planar structure with its three substituents. The papers do not provide specific details on the molecular structure of propylboronic acid but do mention the importance of the ortho-substituent in arylboronic acids for catalytic activity .

Chemical Reactions Analysis

Boronic acids are known for their participation in various chemical reactions, including catalysis and organic synthesis. For example, phenylboronic acid has been used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans , and primary alkylboronic acids have catalyzed the dehydrative amide condensation of α-hydroxycarboxylic acids . These reactions highlight the potential of propylboronic acid to act as a catalyst or reactant in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their boron-centered functional groups. They typically exhibit Lewis acidity due to the empty p-orbital on boron, which can accept electron pairs from Lewis bases. This property is crucial for their role in catalysis and formation of boronate complexes. The papers do not provide specific data on the physical properties of propylboronic acid, but the described reactivity of other boronic acids suggests that propylboronic acid would share similar characteristics, such as solubility in polar solvents and stability under various reaction conditions .

Scientific Research Applications

  • Glucose-Responsive Materials :Phenylboronic acid derivatives, including propylboronic acid, have been studied extensively in the construction of glucose-responsive systems for insulin delivery. These materials are synthesized in various forms like nanogels, micelles, vesicles, and mesoporous silica nanoparticles, demonstrating potential applications in drug delivery due to their interaction with glucose (Ma & Shi, 2014).

  • Agricultural Applications :Propylboronic acid has shown effectiveness in controlling early blight symptoms in tomato plants infected with the fungus Alternaria alternata. It acts prophylactically by reducing the severity of blight symptoms and preventing deterioration of physiological plant traits, suggesting potential as an environmentally friendly agent for controlling early blight in tomatoes (Martinko et al., 2022).

  • Diagnostic and Therapeutic Applications :Propylboronic acid is explored for its diagnostic and therapeutic applications due to its unique chemistry of forming reversible complexes with polyols like glucose and sialic acid. This has led to the development of materials for drug delivery systems and biosensors (Lan & Guo, 2019).

  • Affinity Chromatography :Arylboronic acids, such as propylboronic acid, are used in affinity chromatography for the diol-specific chromatography of biomolecules and purification of enzymes. They offer a selective and efficient method for biomolecular separation, which is crucial in biochemical research and pharmaceutical applications (Soundararajan et al., 1989).

  • Organic Synthesis :Propylboronic acid is widely utilized in organic synthesis for its role in transition-metal-free transformations, where it helps convert C-B bonds to various other types of bonds. This property is valuable in synthesizing a wide range of compounds like phenols, anilines, and haloarenes (Zhu & Falck, 2014).

  • Glucose Sensors :Propylboronic acid's ability to form complexes with glucose has been utilized in the development of glucose-responsive polyelectrolyte capsules. These capsules can dissolve in response to increased glucose concentration, showing promise for applications in insulin delivery and glucose monitoring (De Geest et al., 2006).

Safety And Hazards

Propylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Boronic acids, including propylboronic acid, are increasingly being utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore the diverse uses and applications of boronic acids .

properties

IUPAC Name

propylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQOMSTTXPGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325794
Record name Propylboronic acid
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Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propylboronic acid

CAS RN

17745-45-8
Record name B-Propylboronic acid
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Record name NSC 518339
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Record name 17745-45-8
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Record name Propylboronic acid
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Record name 1-Propylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
P Palumaa, J Järv - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1984 - Elsevier
… In the case of propylboronic acid, for which the complete kinetic analysis of the acceleration effect has been carried out, the &5-fold increase in the rate of the enzyme alkylation reaction …
Number of citations: 5 www.sciencedirect.com
SAA Djellal - researchgate.net
… Abstract: The synthesized ionic liquids 3 - (3-hexadecylimidazolium)-propylboronic acid and 3 - (3decylimidazolium)-propylboronic acid can be used as catalyst to transfer some …
Number of citations: 3 www.researchgate.net
L Yao, D Zhu, L Wang, J Liu, Y Zhang, P Li - Chinese Chemical Letters, 2021 - Elsevier
… However, propylboronic acid and phenylboronic acid could not deliver the corresponding products 3aa and 3ab, and the staring material was recovered. Allyl and benzyl boronic acids …
Number of citations: 25 www.sciencedirect.com
DN Butler, AH Soloway - Chemical Communications (London), 1965 - pubs.rsc.org
… 3-Benzoxycarbony1amido)propylboronic acid could be obtained pure from these mixtures. While the ethylcarbamates could not be cleanly hydrolysed, the benzyl compounds afforded …
Number of citations: 4 pubs.rsc.org
M Ferles, S Kafka - Collection of Czechoslovak Chemical …, 1983 - cccc.uochb.cas.cz
… (I) with triethylamille-borane afforded 7,8-benzo-5-aza-l-boraspiro[4,5Idecane (II) which was hydrolyzed with hydrochloric acid to 3 (1,2,3,4-tetrahydro-2-isoquinolyl)propylboronic acid …
Number of citations: 4 cccc.uochb.cas.cz
Y Linne, A Schönwald, S Weißbach… - … –A European Journal, 2020 - Wiley Online Library
… The corresponding alcohol could either be derived from 1-propylboronic acid pinacol ester (17) by assembly line synthesis or by Myers alkylation by using auxiliary 14. We on purpose …
F Mutelet, JN Jaubert, M Rogalski… - Journal of Chemical & …, 2006 - ACS Publications
… 1- propylboronic acid−3-R-imidazolium bromides. … under reduced pressure, and 1-propylboronic acid-3-R-imidazolium … Only 1-propylboronic acid-3-dodecylimidazolium bromide …
Number of citations: 71 pubs.acs.org
D Zeng, L Zhang, W Wang, G Li… - European Journal of …, 2022 - Wiley Online Library
… To carry out our study, 2-aminobenzamide 1a and propylboronic acid 2a were thus recommended as model substrates. Delightedly, the satisfying yield of the target product 3aa was …
A Finch, JC Lockhart - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… In the present work we have used cyclic esters (I-VII) of phenyl-and propylboronic acid because of their greater potential Lewis acidity. Phenyl-l, 3, 3-dioxaborolans (1-111) and-…
Number of citations: 11 pubs.rsc.org
A Dicko, T Bui-Van, M Baboulene… - Main Group Metal …, 2001 - degruyter.com
The ability of γ-amino-propylboronic acids to transport phenyl ß-D-glucopyranoside and phenyl ß-D-galactopyranoside through a liquid organic membrane in the presence of …
Number of citations: 5 www.degruyter.com

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